2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
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Overview
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,2,3]triazole moiety, a thiazole ring, and a fluorophenyl group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The compound, also known as 2-(benzotriazol-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide, is a type of Donor–π–Acceptor–π–Donor (D–A–D) compound . It is based on a 2H-benzo[d][1,2,3]triazole core branched with different alkynyl donor groups . The primary targets of this compound are organic field-effect transistors (OFETs), where it acts as a p-type semiconductor .
Mode of Action
The compound interacts with its targets through intramolecular charge transfer (ICT) from the electron-donating to the electron-withdrawing fragments . The planarity of the structure and the good intramolecular charge transfer play a critical role in the application of the compounds as semiconductors in OFET devices .
Biochemical Pathways
The compound affects the electronic and molecular structures of the OFETs . It modifies the electronic structures with the aim of developing low-band gap semiconductors with high charge-carrier mobilities . The variation of the HOMO and LUMO energy values through the introduction of different donor and acceptor groups is the best strategy to tune the electronic and optoelectronic properties of these systems for device applications .
Pharmacokinetics
Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates .
Result of Action
The compound, when tested in a top-contact/bottom-gate thin film transistor architecture, behaves as a p-type semiconductor . It exhibits novel properties due to its confined sizes and unique shapes . Furthermore, the more ordered packing structures in 1D crystalline organic semiconductors lead to relatively better and more reproducible device performance .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of this compound. For instance, the compound showed significant organogel formation, particularly bis-amide derivative 4e which gave robust thermally stable gels, in a range of solvents down to 0.1 wt% . The gelators proved responsive under pH stimuli or to the presence of metal cations . This responsiveness to environmental factors can influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies . These compounds can interact with a wide range of enzymes, proteins, and other biomolecules .
Cellular Effects
In vitro cytotoxic evaluation of similar compounds indicated that some exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . These compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d][1,2,3]triazole moiety: This can be achieved through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Synthesis of the thiazole ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The benzo[d][1,2,3]triazole and thiazole intermediates are then coupled using appropriate reagents such as coupling agents (e.g., EDC, DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5OS/c24-17-9-3-1-7-15(17)23-26-20(14-31-23)16-8-2-4-10-18(16)25-22(30)13-29-21-12-6-5-11-19(21)27-28-29/h1-12,14H,13H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIAFMUUGHWPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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